N-(3,4-difluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has various substituents on the pyrimidine ring, including a 3,4-difluorophenyl group, a 2-methoxyphenyl group, and a carboxamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrimidine ring at its core, with the various substituents attached at the specified positions. The presence of the fluorine atoms, the methoxy group, and the carboxamide group would all contribute to the compound’s chemical properties .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the carboxamide group could make it a potential participant in amide bond-forming reactions. The fluorine atoms could potentially be replaced by other groups in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes. The carboxamide group could participate in hydrogen bonding, influencing its solubility and reactivity .Safety and Hazards
Future Directions
The study and development of pyrimidine derivatives is a significant area of research in medicinal chemistry, with many such compounds being investigated for their potential as therapeutic agents . This particular compound could be studied further to determine its biological activity and potential applications.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-10-16(18(25)23-11-7-8-13(20)14(21)9-11)17(24-19(26)22-10)12-5-3-4-6-15(12)27-2/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTGTZSCGMZNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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